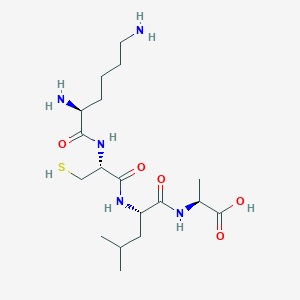
L-Lysyl-L-cysteinyl-L-leucyl-L-alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Lysyl-L-cysteinyl-L-leucyl-L-alanine is a tetrapeptide composed of four amino acids: lysine, cysteine, leucine, and alanine. This compound is of interest due to its potential applications in various fields such as biochemistry, pharmacology, and materials science. The unique sequence of amino acids endows it with specific properties that can be harnessed for different scientific and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of L-Lysyl-L-cysteinyl-L-leucyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like carbodiimides or uronium salts.
Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: For large-scale production, automated peptide synthesizers are employed. These machines can handle multiple synthesis cycles, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Types of Reactions:
Oxidation: The cysteine residue in this compound can undergo oxidation to form disulfide bonds, which can influence the peptide’s structure and function.
Reduction: Disulfide bonds formed during oxidation can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The amino groups in lysine can participate in substitution reactions, such as acylation or alkylation, to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered functional groups.
科学研究应用
L-Lysyl-L-cysteinyl-L-leucyl-L-alanine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications due to its ability to form stable structures and interact with biological targets.
Industry: Utilized in the development of biomaterials and as a building block for more complex molecules.
作用机制
The mechanism of action of L-Lysyl-L-cysteinyl-L-leucyl-L-alanine involves its interaction with specific molecular targets. The lysine residue can form ionic bonds with negatively charged molecules, while the cysteine residue can form disulfide bonds, stabilizing the peptide’s structure. The leucine and alanine residues contribute to the hydrophobic interactions, influencing the peptide’s overall conformation and binding affinity.
相似化合物的比较
- L-Lysyl-L-cysteinyl-L-leucyl-L-valine
- L-Lysyl-L-cysteinyl-L-leucyl-L-glycine
- L-Lysyl-L-cysteinyl-L-leucyl-L-serine
Comparison: L-Lysyl-L-cysteinyl-L-leucyl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Compared to similar compounds, it may exhibit different binding affinities, stability, and reactivity, making it suitable for specific applications in research and industry.
属性
CAS 编号 |
189179-96-2 |
|---|---|
分子式 |
C18H35N5O5S |
分子量 |
433.6 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C18H35N5O5S/c1-10(2)8-13(16(25)21-11(3)18(27)28)22-17(26)14(9-29)23-15(24)12(20)6-4-5-7-19/h10-14,29H,4-9,19-20H2,1-3H3,(H,21,25)(H,22,26)(H,23,24)(H,27,28)/t11-,12-,13-,14-/m0/s1 |
InChI 键 |
GQPYONCCJOUBGN-XUXIUFHCSA-N |
手性 SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)N |
规范 SMILES |
CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C(CS)NC(=O)C(CCCCN)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




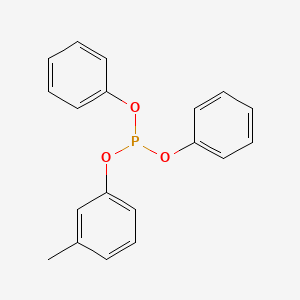
![Butanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, ethyl ester](/img/structure/B12565635.png)
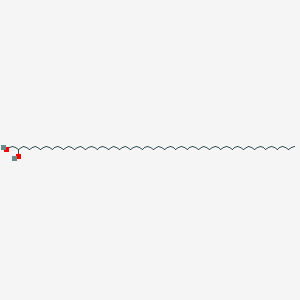
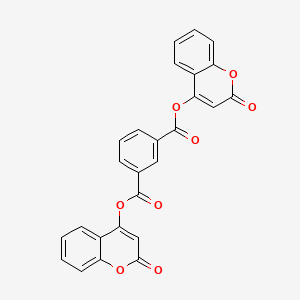
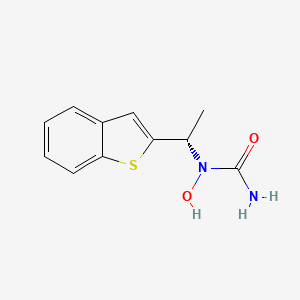
![7-Methyl-6-nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B12565655.png)
![Methyl [5-(cyclopentyloxy)-2-fluorophenyl]carbamate](/img/structure/B12565660.png)
![6-Methyl-4-(piperidin-1-yl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B12565666.png)
![Ethanethiol, 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis-](/img/structure/B12565673.png)
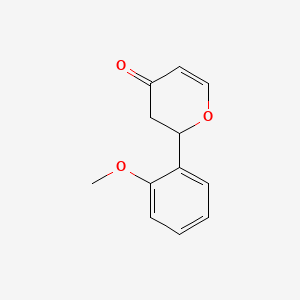
![Acetic acid--[4-(prop-2-yn-1-yl)cyclohexyl]methanol (1/1)](/img/structure/B12565679.png)

